

Application Notes and Protocols for Sensory Analysis of β -Damascenone in Wine

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Compound of Interest

Compound Name: *beta-Damascenone*

Cat. No.: *B3422015*

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These application notes provide a comprehensive overview and detailed protocols for the sensory analysis of β -damascenone in wine. Due to its extremely low sensory threshold and complex sensory profile, β -damascenone is a critical aroma compound in many wines, contributing desirable floral and fruity notes.^{[1][2]} Understanding its sensory impact is vital for quality control, product development, and research into wine aroma chemistry.

Introduction to β -Damascenone

β -damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the degradation of carotenoids in grapes.^[1] It is characterized by a complex aroma profile, often described with notes of "cooked apple," "floral-fruity," honey, and dark berries.^{[2][3]} Its significance in wine aroma is amplified by its very low detection threshold, which can be in the nanogram-per-liter range in simple solutions. However, the perception of β -damascenone is heavily influenced by the wine matrix, with its sensory threshold being substantially higher in wine compared to water or hydroalcoholic solutions.

Quantitative Data Summary

The following tables summarize the sensory thresholds and typical concentrations of β -damascenone in various matrices.

Table 1: Sensory Thresholds of β -Damascenone

Matrix	Detection Threshold (µg/L)	Recognition Threshold (µg/L)	Reference(s)
Water	0.002	Not specified	
Hydroalcoholic Solution (10-12% ethanol)	0.05	Not specified	
Red Wine	>50 (over 1000-fold higher than in hydroalcoholic solution)	4-7	
Pinot Noir Wine Matrix 1 (MW1)	Perceivable at low, high, and 3x concentrations	Not specified	
Pinot Noir Wine Matrix 2 (MW2)	Only perceivable at 21 µg/L (3x concentration)	Not specified	
Pinot Noir Wine Matrix 3 (MW3)	Perceivable at 6 µg/L (high) and 21 µg/L (3x)	Not specified	

Table 2: Typical Concentrations of β -Damascenone in Wine

Wine Type	Concentration Range (µg/L)	Reference(s)
Various French Red Wines (free form)	~1	
Various French Red Wines (total, including precursors)	~2	
Various Authentic and Commercial Wines	0.03 - 10.3	
Red Wines	1 - 2	
White Wines	5 - 10	

Experimental Protocols

Protocol 1: Determination of Detection and Recognition Thresholds

This protocol outlines the determination of sensory thresholds for β -damascenone in a specific wine matrix using the ascending forced-choice method, in accordance with ASTM E679.

1. Panelist Selection and Training:

- Select a panel of 8-12 assessors.
- Screen panelists for their ability to discriminate different aroma intensities and describe them consistently.
- Train panelists with reference standards of β -damascenone in a neutral medium (e.g., a simple hydroalcoholic solution) to familiarize them with its characteristic aroma.

2. Sample Preparation:

- Use a base wine that is low in endogenous β -damascenone.
- Prepare a stock solution of β -damascenone in ethanol.

- Create a series of dilutions of β -damascenone in the base wine, with concentrations increasing geometrically (e.g., by a factor of 2 or 3). The concentration range should span the expected threshold.

3. Sensory Evaluation Procedure:

- The evaluation should be conducted in a controlled environment with individual booths, controlled lighting, and temperature.
- Present samples in standardized, coded glasses.
- Employ a triangle test format for each concentration level. In each set, present three samples: two are the base wine (control), and one is the base wine spiked with β -damascenone.
- Ask panelists to identify the "odd" sample.
- For recognition threshold, after identifying the odd sample, ask panelists to describe the aroma.

4. Data Analysis:

- The individual detection threshold is the lowest concentration at which a panelist correctly identifies the spiked sample.
- The group detection threshold is the concentration at which 50% of the panelists can correctly identify the spiked sample.
- The recognition threshold is the lowest concentration at which a significant portion of the panel can not only detect a difference but also describe the characteristic aroma of β -damascenone.
- Analyze the results using statistical methods such as analysis of variance (ANOVA).

Protocol 2: Descriptive Analysis of β -Damascenone's Impact on Wine Aroma

This protocol details a method to characterize and quantify the sensory contribution of β -damascenone to a wine's aroma profile.

1. Panelist Selection and Training:

- Use a trained panel of 8-12 assessors.
- Conduct training sessions to develop a consensus vocabulary of aroma descriptors relevant to the wine being tested and to β -damascenone (e.g., floral, red berry, cooked apple, honey). Provide reference standards for each descriptor.

2. Sample Preparation:

- Prepare a control sample (base wine) and one or more samples of the base wine spiked with different concentrations of β -damascenone (e.g., at and above its recognition threshold).

3. Sensory Evaluation Procedure:

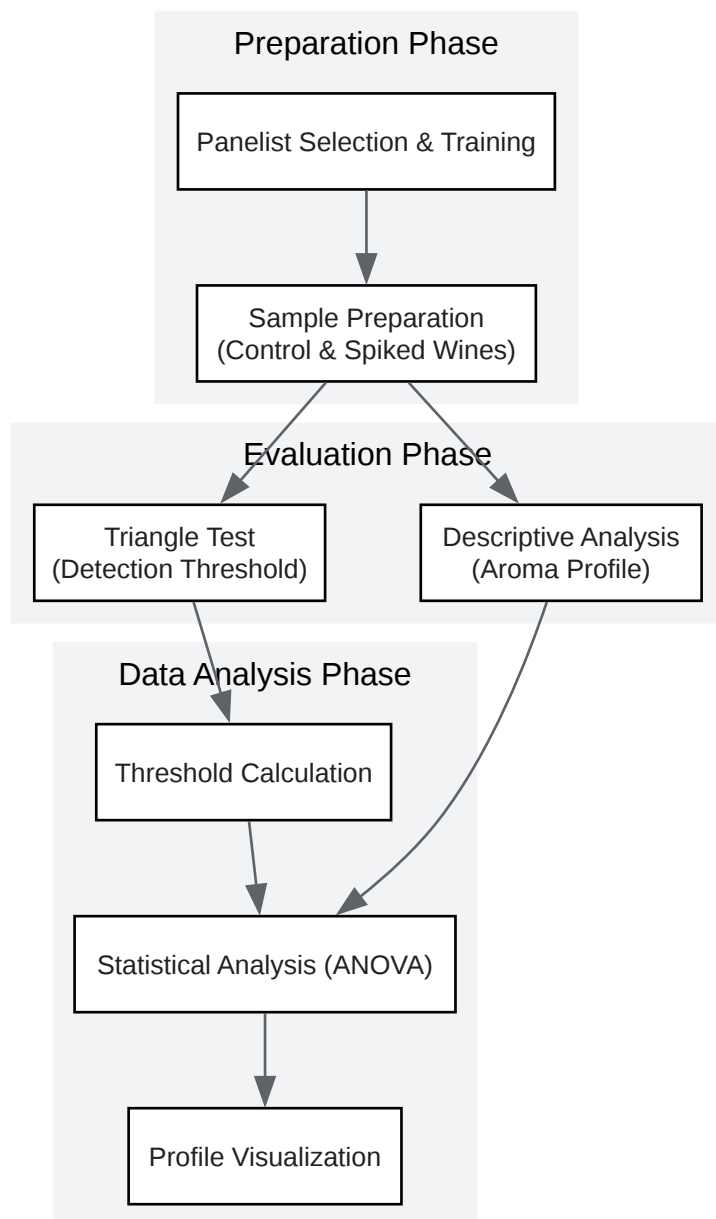
- Present the coded wine samples to the panelists in a randomized order.
- Ask panelists to rate the intensity of each agreed-upon aroma descriptor on a structured scale (e.g., a 15-cm line scale).
- Samples should be assessed in duplicate.

4. Data Analysis:

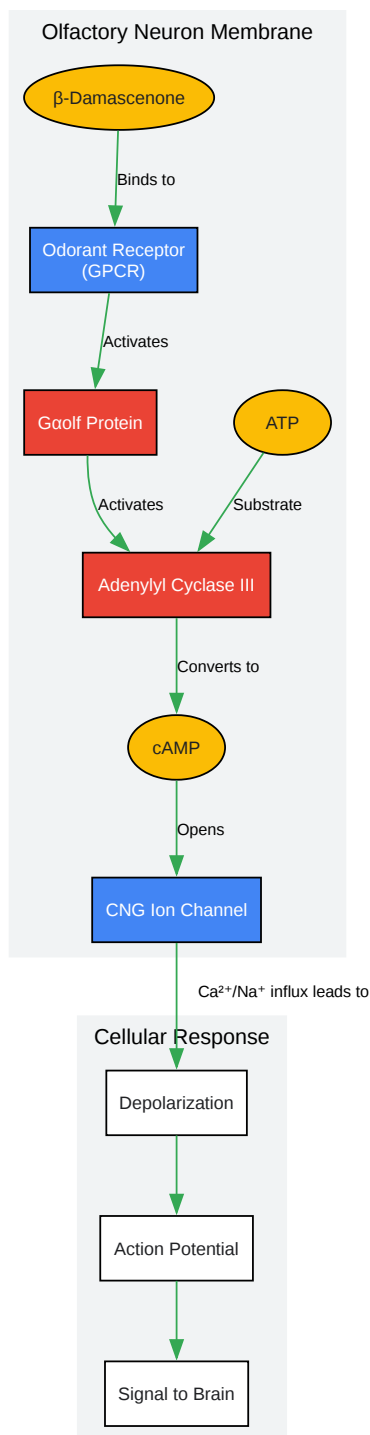
- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods like Analysis of Variance (ANOVA) to determine if there are significant differences in the aroma profiles of the wines with and without added β -damascenone.
- Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Visualizations

Experimental Workflow Diagram

Experimental Workflow for Sensory Analysis of β -Damascenone

Canonical Olfactory Signaling Pathway

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References

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